1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a pyrazolylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. The process begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the importance of safety measures and environmental considerations during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[(1-methyl-5-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)sulfonyl]piperazine
Uniqueness
1-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine stands out due to its specific structural features, such as the position of the substituents on the pyrazole ring and the presence of the chlorobenzyl group. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23ClN4O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-10-8-20(9-11-21)13-15-6-4-5-7-16(15)18/h4-7,12H,3,8-11,13H2,1-2H3 |
InChI Key |
LMVCFZAYPWPKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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